molecular formula C21H15FO4S B3039309 4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate CAS No. 1010118-48-5

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate

Cat. No.: B3039309
CAS No.: 1010118-48-5
M. Wt: 382.4 g/mol
InChI Key: YMOCKJOIASMJTF-OVCLIPMQSA-N
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Description

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate is a synthetic sulfonate ester characterized by a 4-fluorobenzenesulfonate core linked to a phenyl group substituted with a 3-oxo-3-phenylpropenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonate derivatives, particularly those targeting tubulin or exhibiting antiproliferative activity against cancer cells . The 4-fluorobenzenesulfonate group enhances metabolic stability and binding affinity, while the α,β-unsaturated ketone (3-oxo-3-phenylpropenyl) may contribute to electrophilic reactivity or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOCKJOIASMJTF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonate Esterification via Nucleophilic Substitution

The primary method involves reacting 4-(3-oxo-3-phenylprop-1-enyl)phenol with 4-fluorobenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine neutralizes HCl byproducts, driving the reaction forward.

Procedure :

  • Reagents :
    • 4-(3-Oxo-3-phenylprop-1-enyl)phenol (1.0 eq)
    • 4-Fluorobenzenesulfonyl chloride (1.2 eq)
    • Triethylamine (2.5 eq)
    • Dichloromethane (DCM) or methyl tert-butyl ether (MTBE) as solvent
  • Steps :
    • Dissolve the phenol derivative and TEA in anhydrous DCM at 0°C.
    • Add sulfonyl chloride dropwise under nitrogen atmosphere.
    • Stir for 4–6 hours at room temperature.
    • Quench with ice water, extract with DCM, and dry over Na₂SO₄.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 72–85%.
Mechanism : The phenol oxygen acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chloride. TEA scavenges HCl, preventing acid-catalyzed side reactions.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DCM, MTBE) improve sulfonyl chloride reactivity by stabilizing intermediate oxonium ions.
  • MTBE minimizes side reactions like hydrolysis due to low water miscibility.

Temperature and Reaction Time

  • 0°C to room temperature balances reaction rate and byproduct formation.
  • Extended stirring (6+ hours) ensures complete conversion, monitored via TLC (Rf = 0.4 in hexane:EtOAc).

Purification Techniques

  • Silica gel chromatography resolves unreacted phenol and sulfonyl chloride.
  • Recrystallization from ethanol/water mixtures yields high-purity crystals (mp 148–150°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 15.6 Hz, 1H, CH=CO), 7.92–7.85 (m, 2H, ArH), 7.65–7.45 (m, 5H, ArH), 7.30 (d, J = 8.4 Hz, 2H, SO₂ArH), 6.72 (d, J = 15.6 Hz, 1H, CH=CO).
  • IR (KBr): ν 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1220 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).

Industrial-Scale Considerations

Patent EP3715342A1 highlights methyl tert-butyl ether as a scalable solvent due to low toxicity and ease of removal. Pilot studies recommend:

  • Batch reactors with SO₂F₂ gas injection systems.
  • In-line FTIR for real-time monitoring of sulfonate formation.

Scientific Research Applications

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate is a chemical compound with the molecular formula C21H15FO4SC_{21}H_{15}FO_4S and a molecular weight of 382.41. It is also known as 4-[(1Z)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate .

Scientific Research Applications

This compound has found use in several scientific research applications:

  • Chemical Activation and Biological Attachment: It serves as an activating agent for the covalent attachment of biological molecules to solid supports. The compound's strong electron-withdrawing fluoride atom makes it an excellent activating agent for covalent attachment, which is utilized in therapeutic applications such as bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow.
  • Antioxidant and Corrosion Inhibitors: Derivatives of this compound are evaluated as antioxidants and corrosion inhibitors for lubricating oils.
  • Solubilization of Oily Compounds: It assists in the solubilization of oily compounds into fluorocarbon-hydrocarbon hybrid surfactant admicelles.
  • Catalysis and Organic Synthesis: It is used in the synthesis of various organic compounds, including fluorinated products.
  • Pharmaceutical and Medical Research: It is involved in the synthesis and evaluation of molecules for their antimicrobial activity.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions using nucleophiles like amines or thiols.

Comparison with Similar Compounds

Key Observations :

  • The target’s α,β-unsaturated ketone distinguishes it from pyrrolidinone-containing analogs (e.g., PYB-SO14) and may enhance interactions with cysteine residues in proteins .
  • The 4-fluorobenzenesulfonate group improves stability compared to non-fluorinated sulfonates, as seen in analogs with higher metabolic resistance .

Computational and Pharmacokinetic Comparison

ADME Properties (derived from ):

Parameter Target Compound PYB-SO14 PYB-SA30
ClogP ~3.5 (estimated) 3.78 3.37
LogS ~-4.5 -4.01 -3.89
TPSA (Ų) ~90 99.75 102.55
BBB Permeation Likely Yes No

Insights :

  • The target’s lower TPSA (vs. PYB-SA30) suggests improved membrane permeability.
  • Fluorine substitution may reduce metabolic clearance, enhancing bioavailability .

Biological Activity

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate, a compound with the molecular formula C21H15FO4S and a molecular weight of 382.4 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.

The compound can be represented structurally as follows:

  • Molecular Formula : C21H15FO4S
  • Molecular Weight : 382.4 g/mol
  • CAS Number : [Not specified in the provided sources]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Enone Intermediate : This is achieved by condensing benzaldehyde with acetophenone in the presence of a base.
  • Reaction with Sulfonyl Chloride : The enone intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins involved in cellular signaling pathways. The sulfonate group allows for strong interactions with biological macromolecules, potentially leading to inhibition of enzymatic activity and modulation of biochemical processes.

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of similar compounds containing sulfonate groups. For instance:

  • Enzyme Inhibition : Compounds like 4-bromophenylsulfonyl derivatives have shown promising results in inhibiting enzymes related to inflammation and pain pathways. Molecular docking studies indicated that these compounds could effectively bind to cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties .
  • Analgesic Activity : A related study assessed the analgesic effects of oxazolones containing sulfonamide moieties. The compounds were evaluated using writhing and hot plate tests in mice, demonstrating significant analgesic activity without acute toxicity .

Medicinal Chemistry

The compound shows potential as a pharmaceutical intermediate or active ingredient due to its ability to modulate biological pathways. Its applications may include:

  • Anti-inflammatory Agents : Given its mechanism of action involving enzyme inhibition, it could be developed further for treating inflammatory diseases.
  • Drug Development : The compound's structural characteristics make it a candidate for further modifications aimed at enhancing its therapeutic efficacy.

Industrial Applications

In addition to medicinal uses, this compound may serve as a reagent in organic synthesis for producing complex molecules or specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate derivatives?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or microwave-assisted coupling. Key steps include:

  • Reagent Selection : Use chlorosulfonic acid for sulfonate ester formation or aryl amines for sulfonamide derivatives .
  • Solvent/Conditions : Optimize reaction time and temperature (e.g., CH3_3CN under microwave irradiation at 120°C for 8 hours) to improve yields .
  • Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) achieves >95% purity .
    • Example : Compound 17 (4-methoxyphenyl sulfonate) was synthesized with 42% yield using dichloromethane/ethyl acetate (98:2) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra for aromatic proton shifts (δ 7.7–7.9 ppm for sulfonate-linked aryl groups) and carbonyl signals (δ 170–175 ppm for oxopyrrolidinone moieties) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 408.1115 for C19_{19}H22_{22}NO7_7S) with <1 ppm error .
  • Melting Point Analysis : Validate crystallinity (e.g., 129–131°C for compound 16) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Antiproliferative Activity : Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., HT-29, MCF7).
  • Protocol : Treat cells with 1–100 μM compound for 48–72 hours; measure IC50_{50} via absorbance at 565 nm .
  • Competitive Binding Assays : Displace fluorescent probes (e.g., EBI) from β-tubulin at 100× IC50_{50} concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s antitubulin activity?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., 3,5-dibromo in compound 15) to enhance binding to β-tubulin’s hydrophobic pockets .
  • Evaluate Bioisosteres : Replace sulfonate esters with sulfonamides (e.g., compound 24) to improve metabolic stability .
  • Data Table :
CompoundSubstituentIC50_{50} (μM)Target Cell Line
153,5-Dibromo0.12M21 Melanoma
243-Fluorophenyl0.45HT-1080 Sarcoma
174-Methoxyphenyl1.2MCF7 Breast
Data from

Q. What computational strategies predict binding modes to β-tubulin’s colchicine site (C-BS)?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Remove waters >4.5 Å from the ligand; optimize H-bond networks with Amber10 force field .

Binding Site Definition : Include 32 residues (e.g., Val238, Leu248) near GTP and colchicine .

Scoring : Analyze hydrophobic (green) and hydrophilic (brown) surface interactions (e.g., compound 15 binds to Val318 and Asn258 via π-alkyl interactions) .

Q. How can contradictory synthesis yields be resolved across studies?

  • Methodological Answer :

  • Variable Control :
  • Reagent Purity : Use freshly distilled chlorosulfonic acid to avoid side reactions .
  • Chromatography Gradients : Adjust hexane/ethyl acetate ratios (e.g., 80:20 → 60:40) to isolate polar byproducts .
  • Case Study : Compound 24 (39% yield) required hexane/ethyl acetate (63:37), while compound 17 (42% yield) used dichloromethane/ethyl acetate (98:2) due to differing solubilities .

Q. How should competitive binding assays be designed to validate C-BS targeting?

  • Methodological Answer :

  • Experimental Steps :

Cell Treatment : Incubate M21 cells with 100× IC50_{50} of test compound for 2 hours .

Probe Addition : Introduce 100 μM EBI for 1.5 hours; quantify displacement via Western blot (anti-β-tubulin) .

  • Data Interpretation : Reduced EBI fluorescence indicates competitive binding (e.g., compound 15 reduced EBI signal by 80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate

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